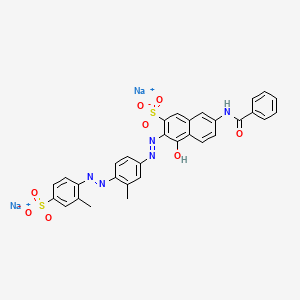
Disodium 7-(benzoylamino)-4-hydroxy-3-((3-methyl-4-((2-methyl-4-sulphonatophenyl)azo)phenyl)azo)naphthalene-2-sulphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Disodium 7-(benzoylamino)-4-hydroxy-3-((3-methyl-4-((2-methyl-4-sulphonatophenyl)azo)phenyl)azo)naphthalene-2-sulphonate is a complex organic compound known for its vibrant color properties. It belongs to the class of azo dyes, which are characterized by the presence of one or more azo groups (-N=N-) linked to aromatic rings. This compound is widely used in various industries, including textiles, food, and cosmetics, due to its stability and intense coloration.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Disodium 7-(benzoylamino)-4-hydroxy-3-((3-methyl-4-((2-methyl-4-sulphonatophenyl)azo)phenyl)azo)naphthalene-2-sulphonate involves multiple steps, starting with the preparation of the intermediate azo compounds. The general synthetic route includes:
Diazotization: Aromatic amines are treated with nitrous acid to form diazonium salts.
Coupling Reaction: The diazonium salts are then coupled with aromatic compounds containing electron-donating groups to form azo compounds.
Sulfonation: The resulting azo compound is sulfonated to increase its solubility in water.
Final Coupling: The sulfonated azo compound is further coupled with other aromatic compounds to form the final product.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors under controlled conditions. The process involves:
Temperature Control: Maintaining optimal temperatures to ensure the stability of intermediates and final products.
pH Regulation: Adjusting the pH to facilitate the formation of diazonium salts and subsequent coupling reactions.
Purification: The final product is purified through filtration, crystallization, and drying to obtain a high-purity compound.
Analyse Des Réactions Chimiques
Types of Reactions
Disodium 7-(benzoylamino)-4-hydroxy-3-((3-methyl-4-((2-methyl-4-sulphonatophenyl)azo)phenyl)azo)naphthalene-2-sulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo groups leads to the formation of corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing Agents: Sodium dithionite (Na₂S₂O₄), zinc dust in acidic conditions.
Substitution Reagents: Halogens (Cl₂, Br₂), nitro compounds (NO₂).
Major Products
Oxidation Products: Quinone derivatives.
Reduction Products: Aromatic amines.
Substitution Products: Halogenated or nitro-substituted aromatic compounds.
Applications De Recherche Scientifique
Disodium 7-(benzoylamino)-4-hydroxy-3-((3-methyl-4-((2-methyl-4-sulphonatophenyl)azo)phenyl)azo)naphthalene-2-sulphonate has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in the synthesis of other complex organic compounds.
Biology: Employed in staining techniques for microscopy to visualize cellular components.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and solubility.
Industry: Utilized in the production of dyes for textiles, food coloring, and cosmetics.
Mécanisme D'action
The mechanism of action of Disodium 7-(benzoylamino)-4-hydroxy-3-((3-methyl-4-((2-methyl-4-sulphonatophenyl)azo)phenyl)azo)naphthalene-2-sulphonate involves its interaction with molecular targets through its azo groups. The compound can form hydrogen bonds and π-π interactions with aromatic residues in proteins and other biomolecules. These interactions can lead to changes in the structure and function of the target molecules, resulting in the desired effects.
Comparaison Avec Des Composés Similaires
Disodium 7-(benzoylamino)-4-hydroxy-3-((3-methyl-4-((2-methyl-4-sulphonatophenyl)azo)phenyl)azo)naphthalene-2-sulphonate is unique due to its specific structural features and properties. Similar compounds include:
Disodium 4-amino-3-((4-((2-methyl-4-sulphonatophenyl)azo)phenyl)azo)naphthalene-1-sulphonate: Another azo dye with similar applications but different structural properties.
Disodium 6-hydroxy-5-((4-((2-methyl-4-sulphonatophenyl)azo)phenyl)azo)naphthalene-2-sulphonate: Differing in the position of functional groups, leading to variations in color and solubility.
Propriétés
Numéro CAS |
5873-26-7 |
|---|---|
Formule moléculaire |
C31H23N5Na2O8S2 |
Poids moléculaire |
703.7 g/mol |
Nom IUPAC |
disodium;7-benzamido-4-hydroxy-3-[[3-methyl-4-[(2-methyl-4-sulfonatophenyl)diazenyl]phenyl]diazenyl]naphthalene-2-sulfonate |
InChI |
InChI=1S/C31H25N5O8S2.2Na/c1-18-14-23(9-12-26(18)34-35-27-13-10-24(15-19(27)2)45(39,40)41)33-36-29-28(46(42,43)44)17-21-16-22(8-11-25(21)30(29)37)32-31(38)20-6-4-3-5-7-20;;/h3-17,37H,1-2H3,(H,32,38)(H,39,40,41)(H,42,43,44);;/q;2*+1/p-2 |
Clé InChI |
NOGYRZIAOOBEPV-UHFFFAOYSA-L |
SMILES canonique |
CC1=C(C=CC(=C1)N=NC2=C(C=C3C=C(C=CC3=C2O)NC(=O)C4=CC=CC=C4)S(=O)(=O)[O-])N=NC5=C(C=C(C=C5)S(=O)(=O)[O-])C.[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


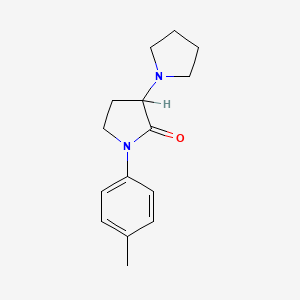
![[4-(Bromoacetyl)phenyl]arsonic acid](/img/structure/B14735607.png)
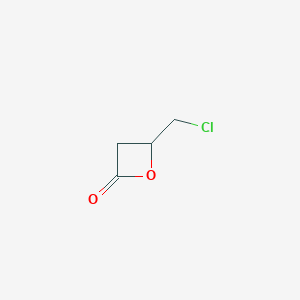
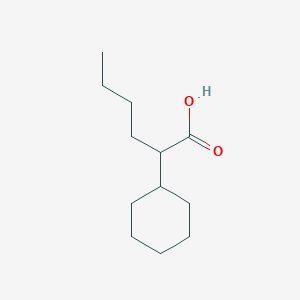
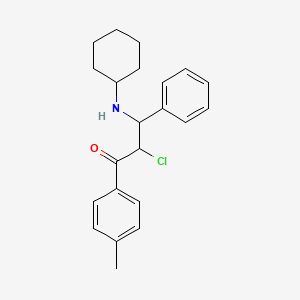
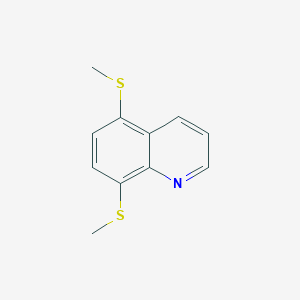
![5-[(Dimethylamino)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B14735640.png)
![Benzo[b]thiophene, 2,3-dihydro-3-methyl-, 1,1-dioxide](/img/structure/B14735642.png)

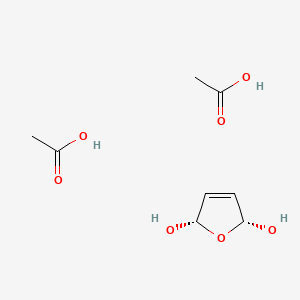
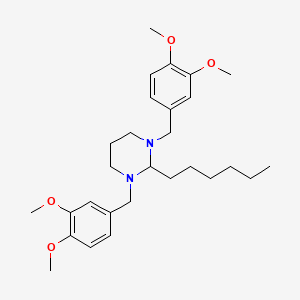
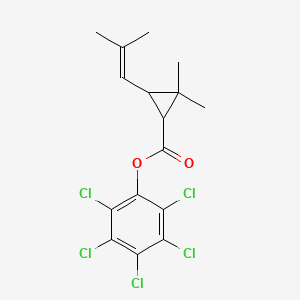
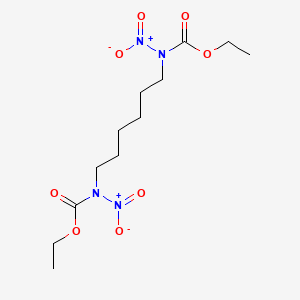
![9-[2-(Ethoxymethyl)phenyl]xanthen-9-ol](/img/structure/B14735664.png)
